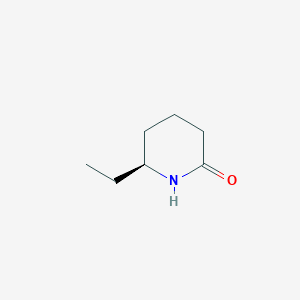

(S)-6-Ethylpiperidin-2-one

Description

Overview of Lactam Heterocycles in Advanced Organic Synthesis

Lactams, which are cyclic amides, represent a cornerstone class of heterocyclic compounds in organic chemistry. organic-chemistry.org Their structural framework is a recurring motif in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. organic-chemistry.orgopenmedicinalchemistryjournal.com The importance of these heterocycles has been recognized for many years, and they are integral to the production of numerous medicines. uobaghdad.edu.iq The ring strain inherent in smaller lactams, such as four-membered β-lactams, makes them particularly useful as versatile synthetic intermediates. nih.govwikipedia.org This reactivity allows for a wide array of chemical transformations, where the lactam ring can be retained, modified, or used as a template to construct more complex molecular architectures. nih.govresearchgate.net

The utility of lactams extends beyond their biological activity; they are highly valued as building blocks in synthetic chemistry. researchgate.net Functionalized lactams, in particular, serve as crucial intermediates for creating diverse molecular structures. kit.edu The development of efficient and versatile methods for lactam synthesis is, therefore, a significant area of research. organic-chemistry.org Modern synthetic strategies, including catalytic cascade reactions, have enabled the high-yield production of various N-substituted lactams like pyrrolidinones and piperidones under mild conditions. organic-chemistry.org

The Unique Role of Chiral 6-Substituted Piperidin-2-ones in Synthetic Chemistry

Within the diverse family of lactams, chiral 6-substituted piperidin-2-ones hold a special position. These six-membered δ-lactams, featuring a stereocenter adjacent to the nitrogen atom, are prevalent in many natural products and drug molecules. researchgate.net Their structure serves as a key precursor for the synthesis of substituted piperidines, which are among the most common heterocyclic scaffolds in FDA-approved drugs. acs.orgmdpi.com

The (S)-6-Ethylpiperidin-2-one is a specific example of this important structural class. The stereocenter at the C6 position is crucial, as it dictates the three-dimensional arrangement of the molecule and, consequently, its interaction with biological targets. The enantiopure nature of these compounds is vital, making their stereoselective synthesis a primary goal for organic chemists. sciforum.net

The synthetic utility of chiral 6-substituted piperidin-2-ones is demonstrated by their role as key intermediates in the total synthesis of complex molecules, such as the hemlock alkaloid (S)-(+)-coniine, which can be derived from a corresponding 6-alkyl-piperidin-2-one. researchgate.net Furthermore, these lactams are precursors to aminopentanoic acids and can be transformed into a variety of 2,5- and 2,6-disubstituted piperidines, which are themselves valuable pharmacophores. researchgate.netwhiterose.ac.uk The development of synthetic routes to access virtually enantiopure 6-alkyl- or 6-aryl-substituted piperidin-2-ones highlights their strategic importance in building molecular complexity. researchgate.net

Historical Context of Asymmetric Lactam Synthesis

The synthesis of lactams has a rich history, with the first synthesis of a β-lactam being reported by Hermann Staudinger in 1907. wikipedia.org This reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, became a foundational method for constructing the four-membered ring system. wikipedia.orgorganicreactions.org For many years, controlling the stereochemistry of this reaction was a major challenge.

Significant progress in asymmetric lactam synthesis was made through the use of chiral auxiliaries attached to either the ketene or the imine component. organicreactions.org This diastereoselective approach allowed for the preparation of enantiomerically enriched β-lactams, which in turn could be used as building blocks for a variety of natural and non-natural products. researchgate.net

The turn of the 21st century marked a paradigm shift with the rise of catalytic asymmetric methods . Pioneers in the field developed catalytic versions of the Staudinger reaction using chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and cinchona alkaloids, to produce β-lactams with high enantioselectivity. nih.govcardiff.ac.uk This evolution from stoichiometric chiral auxiliaries to catalytic methods represented a major advance in efficiency and sustainability. Concurrently, other powerful techniques emerged, including transition-metal-catalyzed reactions. Nickel-catalyzed reductive couplings, for instance, have been developed to synthesize chiral 3-substituted piperidin-2-ones. acs.orgacs.org Similarly, cobalt-catalyzed C-H activation and spirocyclization has provided access to chiral spiro-γ-lactams. nih.gov These modern methods, often characterized by their high selectivity and operational simplicity, have greatly expanded the chemist's toolbox for constructing complex chiral lactam-containing molecules. acs.orgnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 944128-22-7 bldpharm.com |

| Molecular Formula | C₇H₁₃NO bldpharm.com |

| Molecular Weight | 127.18 g/mol bldpharm.comfluorochem.co.uk |

| Purity | >95% fluorochem.co.uk |

| LogP | 0.804 fluorochem.co.uk |

| Hydrogen Bond Donors | 1 fluorochem.co.uk |

| Hydrogen Bond Acceptors | 1 fluorochem.co.uk |

| Fsp3 | 0.86 fluorochem.co.uk |

Table 2: Selected Asymmetric Syntheses of Substituted Piperidin-2-ones

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Hydrazone Addition-RCM | Diastereoselective addition of allyllithium to chiral SAMP hydrazones followed by ring-closing metathesis (RCM). | Yields virtually enantiopure 6-alkyl- or 6-aryl-piperidin-2-ones. | researchgate.net |

| Three-Component Coupling | Asymmetric coupling of α,β-unsaturated esters and alkylidene malonates initiated by a homochiral lithium amide. | Constructs 3,4,5,6-tetrasubstituted piperidinones with four contiguous stereogenic centers. | thieme-connect.com |

| Ni-Catalyzed Reductive Coupling | Enantioselective reductive cross-coupling of organohalides and 3-chloro-2-piperidinones using a chiral nickel-Bilm ligand system. | Provides modular access to chiral 3-aryl/vinyl δ-lactams with high efficiency. | acs.org |

| Brønsted Acid Catalysis | Asymmetric formal [4+2] cyclization between azlactones and aza-dienes catalyzed by a chiral phosphoric acid. | Produces novel piperidine-2-one-fused tryptanthrins with excellent enantioselectivities. | rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(6S)-6-ethylpiperidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-2-6-4-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 |

InChI Key |

PAHMYIHLZQRVHU-LURJTMIESA-N |

Isomeric SMILES |

CC[C@H]1CCCC(=O)N1 |

Canonical SMILES |

CCC1CCCC(=O)N1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Stereochemical Control

Mechanistic Investigations of Asymmetric Lactamization Reactions

The formation of the lactam ring in piperidin-2-ones through asymmetric catalysis is a sophisticated process governed by the interplay of catalysts, substrates, and reaction conditions. Mechanistic investigations, often supported by computational studies, are crucial for understanding and optimizing these transformations.

Palladium-catalyzed reactions are powerful tools for constructing C-N bonds in lactams, often through intramolecular C-H amination. While many palladium-catalyzed cross-coupling reactions proceed through a Pd(0)/Pd(II) catalytic cycle, certain C-H functionalization reactions, particularly those forming lactams, can involve a less common Pd(II)/Pd(IV) cycle. nih.govmdpi.com

A notable example is the asymmetric synthesis of β-lactams via a Pd-catalyzed enantioselective intramolecular C(sp3)–H amidation. nsf.govresearchgate.net In this process, the reaction is initiated by the formation of an enantioenriched Pd(II)-palladacycle, with the stereochemistry controlled by a chiral ligand. This intermediate undergoes oxidative addition with an aryl iodide oxidant to generate a high-valent Pd(IV) species. The crucial step is the subsequent reductive elimination from this Pd(IV) intermediate. This intermediate has two potential pathways: C-N reductive elimination, which forms the desired lactam, and a competing C-C reductive elimination. The choice of a specific oxidant with tailored steric and electronic properties is critical to selectively favor the C-N elimination pathway, thus ensuring high chemoselectivity for the lactam product. nsf.govresearchgate.net

The general catalytic cycle is depicted below:

C-H Activation: A Pd(II) catalyst reacts with the substrate to form a chiral palladacycle intermediate.

Oxidative Addition: The palladacycle reacts with an oxidant (e.g., an aryl iodide), leading to a Pd(IV) intermediate.

Reductive Elimination: The Pd(IV) species undergoes C-N bond-forming reductive elimination to release the lactam product and regenerate a Pd(II) species, which re-enters the catalytic cycle.

In contrast, other palladium-catalyzed intramolecular aminations may proceed through a more conventional mechanism involving a Pd(II) active species that facilitates C-H activation and subsequent reductive elimination to Pd(0), which is then re-oxidized to Pd(II) to continue the cycle. researchgate.net

Table 1: Key Steps in a Pd(II)/Pd(IV) Catalytic Cycle for Lactam Formation

| Step | Description | Intermediate | Key Factors |

| 1. C-H Activation | The Pd(II) catalyst coordinates to a directing group on the substrate and activates a C(sp3)-H bond. | Pd(II)-palladacycle | Chiral ligand, directing group |

| 2. Oxidative Addition | An oxidant adds to the Pd(II) center, forming a high-valent Pd(IV) species. | Pd(IV) complex | Nature of the oxidant |

| 3. Reductive Elimination | The Pd(IV) intermediate eliminates the product via C-N bond formation, regenerating a Pd(II) catalyst. | Pd(II) complex + Lactam | Steric and electronic properties of the oxidant and ligands |

Understanding the origin of stereoselectivity in asymmetric lactamization requires a detailed analysis of the transition states (TS) of the enantio-determining step. Computational methods, particularly density functional theory (DFT), have become indispensable for elucidating the structures and relative energies of these transient species. compchemhighlights.orgnih.gov

In catalyst-controlled cyclization reactions, the chiral catalyst forms a complex with the substrate, creating a chiral environment that forces the reaction to proceed through a specific, lower-energy transition state for one enantiomer over the other. nih.gov For instance, in the formation of cyclic amines, analysis of the cyclization transition state can reveal crucial geometric preferences, such as a chair-like arrangement being favored for the major product, while a higher-energy boat-like geometry leads to the minor enantiomer. nih.gov

The stereochemical outcome is dictated by a subtle balance of non-covalent interactions within the transition state structure. These can include:

Hydrogen Bonding: Interactions between the catalyst and substrate can lock the conformation of the substrate into a specific arrangement, exposing one face to attack.

Steric Repulsion: Bulky groups on the chiral ligand or catalyst can block one pathway, forcing the reaction to proceed through a less hindered route.

π-π or C-H···π Interactions: Aromatic rings on the catalyst and substrate can interact, providing additional stability to one transition state geometry. rsc.org

Computational studies can map the potential energy surface of the reaction, identify the lowest-energy transition states leading to the (S) and (R) products, and calculate the energy difference (ΔΔG‡). This energy difference is directly related to the predicted enantiomeric excess (ee), allowing for a rational explanation of the experimentally observed stereoselectivity. compchemhighlights.org

The stereochemical outcome of asymmetric lactamization is heavily influenced by the steric and electronic properties of the substrate, catalyst, and reagents. These factors can be systematically modified to optimize both diastereoselectivity and enantioselectivity. nih.gov

Steric Effects: The size and spatial arrangement of substituents play a critical role. In the substrate, bulky groups can favor the formation of one diastereomer by directing an incoming reagent to the less hindered face of a molecule. In chiral ligands, large steric footprints can create deep chiral pockets around the metal center, enhancing the facial discrimination of the prochiral substrate. researchgate.net For example, in the Pd(II)/Pd(IV) cycle for lactam formation, the steric bulk of the aryl iodide oxidant was found to be a key factor in preventing an undesired C-C bond-forming reductive elimination pathway. researchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of functional groups can alter the reactivity of both the substrate and the catalyst, thereby influencing selectivity. Electron-withdrawing groups on a chiral ligand can make the metal center more Lewis acidic, leading to stronger binding with the substrate and potentially higher enantioselectivity. Conversely, the electronic properties of the oxidant in the aforementioned Pd(II)/Pd(IV) cycle were shown to be crucial for promoting the desired C-N reductive elimination. researchgate.net Computational techniques like the Activation Strain Model (ASM) can be used to quantitatively separate the contributions of steric strain and electronic interactions, providing a deeper understanding of how these effects govern the stereochemical pathway. mdpi.com

Principles of Stereocontrol in Chiral 6-Substituted Piperidin-2-one Synthesis

Achieving high levels of stereocontrol is the central challenge in synthesizing a specific stereoisomer like (S)-6-Ethylpiperidin-2-one. This requires the strategic application of asymmetric synthesis principles to control the formation of the stereocenter at the C6 position.

The ability to tune the diastereo- and enantioselectivity of a reaction is essential for efficient asymmetric synthesis. This can be achieved by carefully modifying various reaction parameters.

One powerful demonstration of this principle is the asymmetric synthesis of 3-methylpiperidin-2-one (B1294715) using a chiral auxiliary derived from D-phenylglycinol. researchgate.net The diastereoselectivity of the key alkylation step was found to be highly dependent on the reaction conditions. When the hydroxyl group on the auxiliary was left unprotected, its deprotonation required an additional equivalent of base. Under these conditions, the alkylation proceeded with perfect diastereoselectivity, yielding a single isomer. However, when the hydroxyl group was protected with a silyl (B83357) group, the reaction produced a 1:2.5 mixture of diastereomers. researchgate.net This dramatic shift highlights how subtle changes, such as the presence of a protecting group and the amount of base, can be used to tune the stereochemical outcome.

Table 2: Tuning Diastereoselectivity in 3-Methylpiperidin-2-one Synthesis researchgate.net

| Auxiliary Status | Base (eq.) | Diastereomeric Ratio (1:8) | Yield (%) |

| Unprotected OH | s-BuLi (2.5) | Single isomer | 91 |

| Protected O-TBDMS | s-BuLi (1.5) | 1 : 2.5 | 90 |

Other strategies for tuning selectivity include:

Catalyst and Ligand Choice: Screening a library of chiral ligands is a common approach to find the optimal match for a given substrate to maximize enantioselectivity.

Solvent and Temperature: Changing the solvent can alter the solubility and conformation of transition states, while lowering the reaction temperature often increases selectivity by amplifying small energy differences between diastereomeric transition states.

Kinetic vs. Thermodynamic Control: As seen in the synthesis of 2,3,6-trisubstituted piperidines, stereocenters can be set under kinetic control (e.g., rapid, irreversible protonation) or thermodynamic control (allowing equilibration to the most stable isomer), providing another axis for tuning the final product distribution.

Memory of Chirality (MOC) is a fascinating stereochemical phenomenon where the chirality of a product is determined by the chirality of the starting material, even when the original stereocenter is temporarily destroyed during the reaction to form a planar, achiral intermediate like an enolate. scripps.edu The "memory" is retained because the intermediate adopts a stable, chiral conformation that resists racemization on the timescale of the reaction.

Advanced Spectroscopic Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For (S)-6-Ethylpiperidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and relative stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The chemical shift (δ) of these signals is influenced by neighboring functional groups. For this compound, the key resonances would include a signal for the amide proton (N-H), the methine proton at the C6 stereocenter, three sets of methylene (B1212753) protons (C3, C4, C5), and the protons of the C6-ethyl substituent. The spin-spin splitting patterns (multiplicity) of these signals reveal the number of adjacent protons, helping to piece together the molecular framework.

The ¹³C NMR spectrum provides information on the carbon skeleton. A characteristic downfield signal corresponds to the carbonyl carbon (C=O) of the lactam ring. Other signals represent the methine carbon of the stereocenter (C6), the three methylene carbons of the ring, and the two carbons of the ethyl group. The number of signals confirms the number of chemically non-equivalent carbons in the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-H | ~7.5-8.5 | br s | - |

| C2 | - | - | ~172-175 |

| C3 | ~2.2-2.4 | m | ~30-32 |

| C4 | ~1.7-1.9 | m | ~21-23 |

| C5 | ~1.6-1.8 | m | ~28-30 |

| C6 | ~3.3-3.5 | m | ~53-56 |

| -CH₂CH₃ (methylene) | ~1.5-1.7 | m | ~27-29 |

| -CH₂CH₃ (methyl) | ~0.9-1.0 | t | ~9-11 |

Note: Predicted values are based on typical ranges for substituted piperidinones and related lactam structures. princeton.eduresearchgate.netrsc.org Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show a correlation between the methine proton at C6 and the adjacent methylene protons at C5, as well as the methylene protons of the ethyl group. A continuous correlation path would be observed from the C3 protons through the C4 protons to the C5 protons, confirming the integrity of the piperidinone ring structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the already-assigned proton signals from the ¹H and COSY spectra.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. wikipedia.org NOE spectroscopy (NOESY) is a 2D experiment that maps these spatial proximities, providing critical insights into the molecule's relative stereochemistry and preferred conformation. libretexts.org

For this compound, the piperidinone ring is expected to adopt a chair-like conformation. The ethyl group at the C6 position can be oriented either axially (pointing up or down, perpendicular to the ring's plane) or equatorially (pointing out from the side of the ring). A NOESY experiment would reveal correlations between the C6 proton and other protons on the ring. For instance, an observation of a strong NOE between the C6 proton and one of the C4 protons would suggest a specific chair conformation and help determine the equatorial or axial orientation of the ethyl group, which is the key determinant of the molecule's relative stereochemistry. wikipedia.orglibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. mt.com

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the six-membered lactam ring, typically appearing in the range of 1650-1690 cm⁻¹. Another key absorption is the N-H stretch, which usually appears as a broader band around 3200-3400 cm⁻¹. Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. nih.gov It would provide complementary information, especially regarding the carbon-carbon bonds of the ring and the ethyl substituent. researchgate.net Subtle shifts in the vibrational frequencies in both IR and Raman spectra can also provide insights into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the N-H group. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch (sp³) | IR, Raman | 2850 - 2960 | Strong |

| C=O Stretch (Lactam) | IR | 1650 - 1690 | Very Strong |

| C-H Bend | IR | 1350 - 1470 | Medium |

| C-N Stretch | IR | 1180 - 1250 | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental composition and molecular formula. nih.gov For this compound (C₇H₁₃NO), the calculated exact mass of its protonated ion [M+H]⁺ would be compared to the experimentally measured value, with a match within a few parts per million (ppm) confirming the molecular formula.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. scielo.br When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely involve initial cleavage adjacent to the carbonyl group or the nitrogen atom. Common fragmentation pathways for piperidine (B6355638) derivatives include the loss of the alkyl substituent and ring-opening mechanisms. nih.gov Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted HRMS Data and Key Fragments for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺˙ | C₇H₁₃NO | 127.0997 | Molecular Ion |

| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 | Protonated Molecule |

| [M-C₂H₅]⁺ | C₅H₈NO⁺ | 98.0600 | Loss of the ethyl group |

| [M-CO]⁺˙ | C₆H₁₃N⁺˙ | 99.1048 | Loss of carbonyl group |

X-ray Crystallography for Absolute Configuration Determination

While NMR techniques like NOESY can establish the relative arrangement of atoms in a molecule, they cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). iastate.edu X-ray crystallography is the definitive and most powerful method for determining the absolute configuration of a chiral molecule. nih.govspringernature.com

The technique requires growing a high-quality single crystal of the enantiomerically pure compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. By measuring the intensities of the diffracted X-rays and making use of a phenomenon known as anomalous dispersion, the precise three-dimensional arrangement of every atom in the crystal lattice can be determined. researchgate.net This analysis allows for the unambiguous assignment of the stereochemistry at the C6 chiral center as either (R) or (S), thereby confirming the absolute configuration of this compound. mit.edu

Electronic Spin Resonance (ESR) Spectroscopy for Radical Intermediates in Synthetic Pathways

Electronic Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the characterization of species with unpaired electrons, such as free radicals. libretexts.org In the context of the synthesis of complex chiral molecules like this compound, radical-mediated reactions can offer unique pathways for cyclization and functionalization. ESR spectroscopy provides invaluable insights into the electronic structure, conformation, and stereochemical environment of the transient radical intermediates that govern these transformations. rwth-aachen.dersc.org

While specific ESR spectroscopic studies on radical intermediates in the synthetic pathways leading to this compound are not extensively documented in the literature, the principles of ESR can be applied to hypothesize the characterization of potential radical intermediates. For instance, a plausible synthetic route could involve a radical cyclization of an acyclic precursor, where a nitrogen-centered or carbon-centered radical is generated. The subsequent intramolecular addition to a double bond would form the piperidinone ring.

The key parameters obtained from an ESR spectrum are the g-value and the hyperfine coupling constants (A). The g-value is a dimensionless quantity that is characteristic of the radical's electronic environment. For most organic radicals, the g-value is close to that of a free electron (approximately 2.0023). Deviations from this value can provide information about the distribution of the unpaired electron within the molecule.

Hyperfine coupling constants arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N, ¹H). nih.gov The magnitude of the hyperfine coupling is dependent on the distance and spatial orientation of the nucleus relative to the unpaired electron, making it a sensitive probe of molecular geometry. rwth-aachen.dersc.org In the case of a chiral radical intermediate, the diastereotopic relationship of protons adjacent to the radical center can lead to distinct hyperfine coupling constants, which can be used to deduce the preferred conformation and stereochemistry of the intermediate.

Detailed Research Findings

In a hypothetical radical-mediated cyclization to form this compound, a key intermediate could be an aminyl radical. The ESR spectrum of such a radical would be characterized by its g-value and hyperfine couplings to the nitrogen nucleus and adjacent protons. The interaction with the nitrogen nucleus (¹⁴N, nuclear spin I = 1) would split the ESR signal into three lines of equal intensity. Each of these lines would be further split by the protons on the adjacent carbon atoms.

The stereochemistry at the chiral center bearing the ethyl group would influence the conformation of the radical intermediate. This, in turn, would affect the dihedral angles between the p-orbital containing the unpaired electron on the nitrogen and the C-H bonds of the neighboring protons. According to the McConnell equation, the hyperfine coupling constant of a β-proton is proportional to cos²θ, where θ is the dihedral angle. Therefore, the ESR spectrum would be highly sensitive to the stereochemical environment of the radical center.

For a chiral aminyl radical intermediate in the synthesis of this compound, one would expect to observe different hyperfine coupling constants for the diastereotopic protons adjacent to the nitrogen. This differentiation would be a direct consequence of the fixed chirality at the C6 position, which would favor a specific conformation of the cyclizing intermediate.

Below is a representative data table of plausible ESR spectroscopic parameters for a hypothetical nitrogen-centered radical intermediate in the synthesis of this compound. This data is based on typical values for cyclic aminyl radicals found in the literature.

| Parameter | Hypothetical Value | Information Provided |

| g-value | 2.0058 | Indicates a nitrogen-centered radical with some spin delocalization. |

| A(¹⁴N) | 1.45 mT | Confirms the presence of a nitrogen-centered radical. |

| A(Hα) | 3.80 mT | Hyperfine coupling to the proton on the nitrogen atom. |

| A(Hβ1) | 2.95 mT | Hyperfine coupling to one of the diastereotopic protons on the adjacent methylene group. |

| A(Hβ2) | 2.10 mT | Hyperfine coupling to the other diastereotopic proton on the adjacent methylene group. |

| A(Hγ) | 0.45 mT | Long-range coupling to protons on the ethyl group. |

The distinct values for A(Hβ1) and A(Hβ2) in the table highlight the diastereotopic nature of these protons in a chiral environment. By analyzing these values, and potentially with the aid of computational modeling, the preferred conformation of the radical intermediate during the cyclization process could be determined. nih.gov This information is crucial for understanding the factors that control the stereoselectivity of the reaction and for optimizing the synthesis of the desired (S)-enantiomer.

Synthetic Applications and Chemical Transformations of the S 6 Ethylpiperidin 2 One Motif

Role as a Chiral Intermediate in the Construction of Complex Organic Architectures

The stereochemically defined center at the C-6 position makes (S)-6-Ethylpiperidin-2-one an attractive starting material in the "chiral pool" approach to total synthesis. This strategy leverages readily available, enantiopure compounds from nature to introduce chirality into a target molecule, often simplifying the synthetic route and avoiding costly and complex asymmetric transformations.

A significant application of this chiral lactam is in the synthesis of indolizidine and quinolizidine (B1214090) alkaloids, classes of natural products known for their diverse biological activities. For instance, the core structure of these alkaloids can be efficiently assembled using this compound as a scaffold. Synthetic strategies often involve the elaboration of the lactam ring and the pendant ethyl group to construct the bicyclic systems characteristic of these alkaloids. While direct total syntheses starting from this compound are not extensively documented in readily available literature, the use of similar chiral piperidine (B6355638) derivatives is a well-established strategy in the synthesis of these complex natural products. The general approach involves leveraging the existing stereocenter to control the stereochemistry of newly formed chiral centers during the synthetic sequence.

Derivatization Reactions for Further Structural Complexity

The this compound motif possesses multiple reactive sites that allow for a variety of derivatization reactions, enabling the generation of a diverse library of compounds with increased structural complexity. These transformations can be targeted at the lactam nitrogen, the C-6 position, and the pendant ethyl group.

Alkylation and Acylation at the Lactam Nitrogen and C-6 Position

The lactam nitrogen of this compound can be readily functionalized through alkylation and acylation reactions. N-alkylation, typically achieved by deprotonation with a strong base followed by treatment with an alkyl halide, introduces a substituent on the nitrogen atom. This modification can significantly influence the compound's physical and biological properties. Similarly, N-acylation with acyl chlorides or anhydrides provides the corresponding N-acyl lactams. These reactions are fundamental for introducing protecting groups or for building more complex molecular frameworks.

Alkylation at the C-6 position, adjacent to the nitrogen, can also be achieved, although it often requires specific activation. For instance, in related piperidine systems, deprotonation with a strong base can generate a nucleophilic center that reacts with electrophiles. The stereochemical outcome of such reactions is often influenced by the existing stereocenter at C-6.

| Reagent/Conditions | Product | Yield (%) | Reference |

| 1. NaH, THF; 2. R-X | N-alkyl-(S)-6-Ethylpiperidin-2-one | Varies | General Alkylation |

| 1. n-BuLi, THF; 2. R-X | C-6-alkyl-(S)-6-Ethylpiperidin-2-one | Varies | General Alkylation |

| Acyl chloride, Pyridine (B92270) | N-acyl-(S)-6-Ethylpiperidin-2-one | Varies | General Acylation |

Stereoselective Functionalization of the Pendant Ethyl Group

The pendant ethyl group at the C-6 position offers another site for structural modification. While direct functionalization of this unactivated alkyl chain can be challenging, stereoselective reactions can be designed to introduce new functional groups with control over the stereochemistry. For example, hydroxylation or oxidation reactions could potentially be directed by the existing stereocenter to favor the formation of one diastereomer over another.

Advanced catalytic methods, such as C-H activation, could also be employed to selectively introduce functionality onto the ethyl group. The development of such stereoselective functionalization strategies would further enhance the utility of this compound as a versatile chiral building block.

Cyclization and Rearrangement Reactions Involving the Lactam Core as a Key Building Block

The piperidin-2-one ring system, or δ-valerolactam, is a key structural motif that can participate in a variety of cyclization and rearrangement reactions to form more complex heterocyclic systems.

One of the most classical reactions involving the formation of a lactam ring is the Beckmann rearrangement . This reaction transforms an oxime into an amide or a lactam. In the context of synthesizing this compound, the Beckmann rearrangement of 2-ethylcyclopentanone (B1294579) oxime would be a plausible synthetic route. The rearrangement is typically promoted by acidic reagents such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. The reaction proceeds with the migration of the group anti-periplanar to the leaving group on the oxime nitrogen, thus establishing the regiochemistry of the resulting lactam.

The lactam core of this compound can also serve as a precursor for the synthesis of bridged piperidine structures. Such bicyclic systems are of interest in medicinal chemistry as they introduce conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of these bridged structures could involve intramolecular cyclization reactions where both the lactam nitrogen and a carbon atom of the ring participate in the formation of the new ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.